molecular formula C22H26N2O B5733727 3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide

3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide

Cat. No. B5733727
M. Wt: 334.5 g/mol
InChI Key: WVYCUQJBGGHNLH-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as IPA-3 and has been found to exhibit inhibitory effects on several kinases. The purpose of

Mechanism of Action

The mechanism of action of IPA-3 involves the inhibition of PAK kinases. PAK kinases are involved in the regulation of actin cytoskeleton and cell migration. By inhibiting PAK kinases, IPA-3 can prevent the migration and invasion of cancer cells. IPA-3 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
IPA-3 has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to decrease the expression of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. IPA-3 has been found to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and glioblastoma.

Advantages and Limitations for Lab Experiments

IPA-3 is a potent inhibitor of PAK kinases and can be used in various lab experiments to study the role of PAK kinases in cellular processes. However, IPA-3 has poor solubility in water, which can limit its use in some experiments. Additionally, IPA-3 has been found to exhibit off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of IPA-3. One potential direction is the development of more potent and selective PAK inhibitors. Another direction is the investigation of the role of PAK kinases in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the therapeutic potential of IPA-3 in combination with other drugs should be explored.
In conclusion, IPA-3 is a chemical compound that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of PAK kinases, and it has been found to exhibit anti-inflammatory and anti-cancer effects. IPA-3 has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of IPA-3 involves the reaction between 4-isopropylphenylboronic acid and 4-(1-pyrrolidinyl)phenylisocyanide in the presence of palladium catalyst and copper iodide. The reaction is carried out in dimethylformamide and yields IPA-3 as a white solid. The purity of the compound can be increased through recrystallization.

Scientific Research Applications

IPA-3 has been found to exhibit inhibitory effects on several kinases, including PAK1, PAK2, and PAK4. These kinases are involved in various cellular processes, including cell proliferation, migration, and survival. IPA-3 has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

(E)-3-(4-propan-2-ylphenyl)-N-(4-pyrrolidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-17(2)19-8-5-18(6-9-19)7-14-22(25)23-20-10-12-21(13-11-20)24-15-3-4-16-24/h5-14,17H,3-4,15-16H2,1-2H3,(H,23,25)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYCUQJBGGHNLH-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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